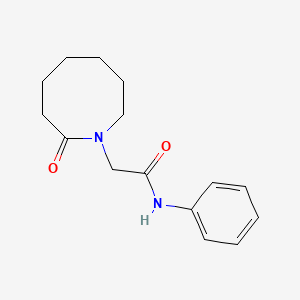
2-(2-oxoazocan-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxoazocan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OAPA is a heterocyclic compound that contains both an azocane ring and a phenylacetamide group. It has been synthesized using various methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide in lab experiments is its relatively low cost and ease of synthesis. This compound has also been found to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are many potential future directions for research on 2-(2-oxoazocan-1-yl)-N-phenylacetamide. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of interest is the development of new anti-inflammatory drugs based on the ability of this compound to inhibit the production of inflammatory mediators. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Méthodes De Synthèse
2-(2-oxoazocan-1-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with 2-amino-1,3-propanediol followed by oxidation with sodium periodate. Another method involves the reaction of 2-phenylacetic acid with 2-amino-1,3-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been successful in producing this compound with high yields and purity.
Applications De Recherche Scientifique
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(16-13-8-4-3-5-9-13)12-17-11-7-2-1-6-10-15(17)19/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJYHIHSMLFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
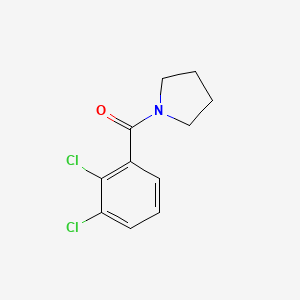

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
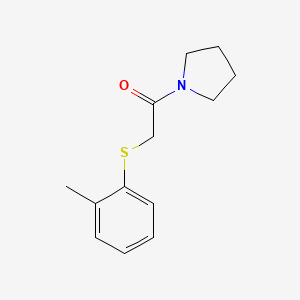


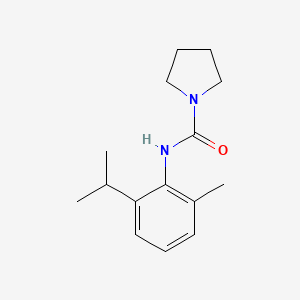
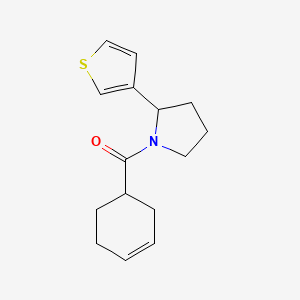
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


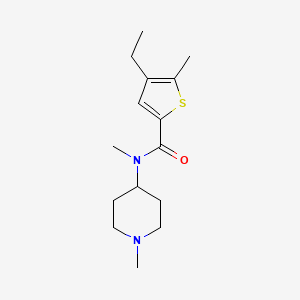
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)